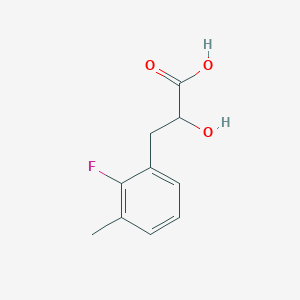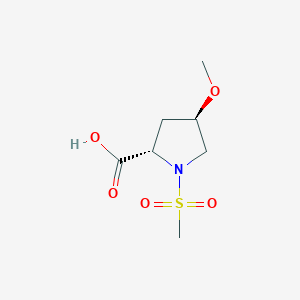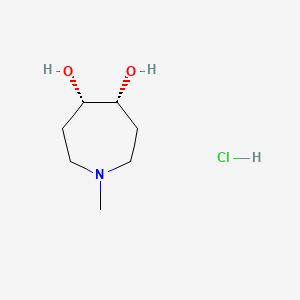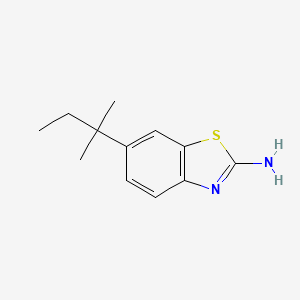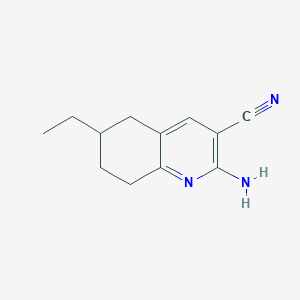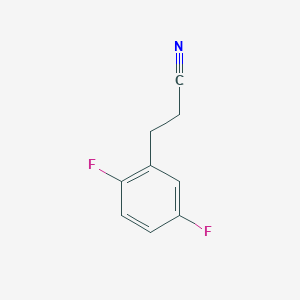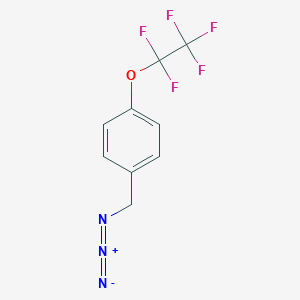
1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene is a specialized organic compound characterized by the presence of an azidomethyl group and a pentafluoroethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-(1,1,2,2,2-pentafluoroethoxy)benzene.
Bromination: The benzene ring is brominated to introduce a bromomethyl group.
Azidation: The bromomethyl group is then converted to an azidomethyl group using sodium azide under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques.
Chemical Reactions Analysis
1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common reagents and conditions used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Bioconjugation: The azide group allows for bioorthogonal reactions, enabling the labeling and modification of biomolecules in biological research.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene depends on its specific application. In bioconjugation, the azide group reacts with alkyne-containing molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications.
Comparison with Similar Compounds
1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene can be compared with other similar compounds, such as:
1-(Azidomethyl)-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a pentafluoroethoxy group, resulting in different chemical properties and reactivity.
1-(Azidomethyl)-4-(1,1,2,2,3,3,3-heptafluoropropoxy)benzene: The heptafluoropropoxy group provides different steric and electronic effects compared to the pentafluoroethoxy group.
Properties
Molecular Formula |
C9H6F5N3O |
|---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
1-(azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene |
InChI |
InChI=1S/C9H6F5N3O/c10-8(11,12)9(13,14)18-7-3-1-6(2-4-7)5-16-17-15/h1-4H,5H2 |
InChI Key |
QCYGUUCPHXTHFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])OC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


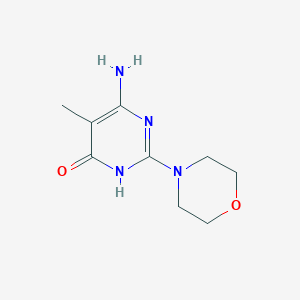
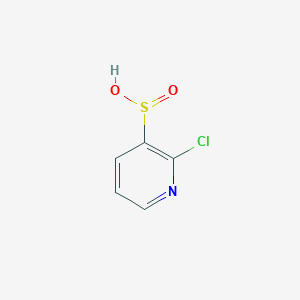
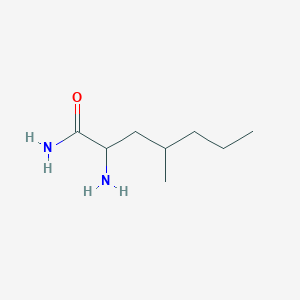
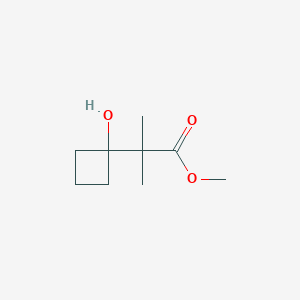

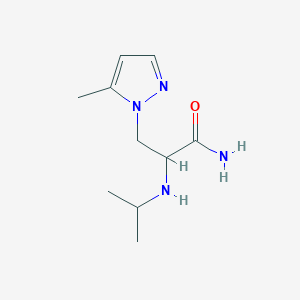
![3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13636325.png)
